molecular formula C10H9BrF3NO2S B578339 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1330750-34-9

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B578339
CAS No.: 1330750-34-9
M. Wt: 344.146
InChI Key: IJEJCBQLVWQHTO-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C10H9BrF3NO2S It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the nitrogen atom of the sulfonamide.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or sulfinic acids .

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)benzenesulfonamide
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonic acid

Uniqueness

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2S/c11-9-4-3-7(5-8(9)10(12,13)14)18(16,17)15-6-1-2-6/h3-6,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEJCBQLVWQHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718411
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-34-9
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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